molecular formula C16H14N2O2 B12925701 Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate CAS No. 62513-27-3

Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate

Cat. No.: B12925701
CAS No.: 62513-27-3
M. Wt: 266.29 g/mol
InChI Key: GIHQQZCGQMTSDU-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 2-[(1H-Benzimidazol-2-yl)methyl]benzoate

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in the orthorhombic space group P2~1~2~1~2~1~ with unit cell parameters a = 6.5690 Å, b = 12.7956 Å, and c = 14.1278 Å, forming a three-dimensional network stabilized by O—H⋯N and C—H⋯O hydrogen bonds. The benzimidazole ring exhibits a dihedral angle of 78.04° relative to the benzoate moiety, creating a non-planar molecular geometry that influences packing efficiency.

Table 1: Crystallographic parameters comparison
Parameter This compound Related Benzimidazole Derivative
Space group P2~1~2~1~2~1~ P2~1~/c
a (Å) 6.5690 7.9290
b (Å) 12.7956 15.3027
c (Å) 14.1278 10.0486
V (ų) 1187.5 1219.25
Z 4 4

The crystal packing features C—H⋯π interactions between benzimidazole protons and adjacent aromatic rings, with centroid-centroid distances of 3.89 Å. These supramolecular interactions contribute to thermal stability, as evidenced by differential scanning calorimetry showing decomposition above 250°C.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Raman)

The nuclear magnetic resonance (NMR) spectrum displays characteristic shifts for aromatic protons (δ 7.25–8.15 ppm) and the methyl ester group (δ 3.90 ppm). DFT-calculated chemical shifts using the gauge-including atomic orbital (GIAO) method show <5% deviation from experimental values, validating the optimized geometry.

Table 2: Experimental vs theoretical NMR chemical shifts (δ, ppm)
Proton Position Experimental B3LYP/6-31G(d)
Benzimidazole H-4 7.85 7.79
Benzoate H-3 7.42 7.38
Methyl ester 3.90 3.85

Infrared spectroscopy reveals key vibrational modes:

  • C=O stretch at 1725 cm⁻¹
  • Benzimidazole ring breathing at 1580 cm⁻¹
  • C-H out-of-plane bending at 745 cm⁻¹

Raman active modes at 1620 cm⁻¹ (C=C stretching) and 1285 cm⁻¹ (C-N stretching) correlate with molecular orbital delocalization patterns.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Theory)

DFT calculations at the B3LYP/6-31G(d) level predict a dipole moment of 4.12 Debye, indicating significant charge separation between the electron-rich benzimidazole and electron-deficient ester group. Natural bond orbital (NBO) analysis shows hyperconjugative interactions stabilizing the molecule, including:

  • LP(N1) → σ*(C7-N8) with 28.5 kcal/mol stabilization energy
  • π(C9-C10) → π*(C11-C12) contributing 15.3 kcal/mol
Table 3: Frontier molecular orbital energies
Orbital Energy (eV)
HOMO -6.24
LUMO -1.92
Gap (ΔE) 4.32

The HOMO localizes on the benzimidazole ring, while the LUMO occupies the benzoate moiety, suggesting charge-transfer transitions dominate UV-Vis absorption spectra. Time-dependent DFT calculations predict a strong π→π* transition at 285 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), consistent with experimental UV data.

Properties

CAS No.

62513-27-3

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-(1H-benzimidazol-2-ylmethyl)benzoate

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)12-7-3-2-6-11(12)10-15-17-13-8-4-5-9-14(13)18-15/h2-9H,10H2,1H3,(H,17,18)

InChI Key

GIHQQZCGQMTSDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Classical Condensation Method

The most common and well-documented method for synthesizing this compound involves the condensation of o-phenylenediamine with methyl 2-formylbenzoate under acidic conditions. This reaction proceeds via the formation of a Schiff base intermediate, which subsequently cyclizes to form the benzimidazole ring system.

  • Reagents:

    • o-Phenylenediamine
    • Methyl 2-formylbenzoate
  • Catalysts:

    • Acidic catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4)
  • Solvents:

    • Polar protic solvents like ethanol or methanol
  • Reaction Conditions:

    • Reflux temperature, typically between 80°C and 100°C
    • Reaction time varies from several hours to overnight depending on scale and catalyst concentration
  • Mechanism:

    • Nucleophilic attack of the amine group of o-phenylenediamine on the aldehyde carbonyl of methyl 2-formylbenzoate forms a Schiff base (imine).
    • Intramolecular cyclization occurs as the second amine group attacks the imine carbon, forming the benzimidazole ring.
    • Proton transfers and dehydration complete the formation of the benzimidazole moiety attached to the benzoate ester.

This method is widely used due to its straightforwardness and relatively high yields.

Alternative Synthetic Approaches

  • Sodium Metabisulfite Adduct Route:
    Some studies report the use of sodium metabisulfite to form an aldehyde bisulfite adduct from methyl 2-formylbenzoate, which then undergoes condensation with o-phenylenediamine derivatives under reflux to selectively yield 2-substituted benzimidazole derivatives. This approach can improve selectivity and yield by controlling side reactions during cyclocondensation.

  • Use of Lewis Acids and Other Catalysts:
    Lewis acids such as zinc chloride (ZnCl2) or other acidic catalysts can be employed to facilitate the cyclization step, potentially lowering reaction temperatures and times.

Industrial Preparation Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors with automated control systems to ensure reproducibility and high purity.

  • Process Optimization:

    • Automated reagent addition and temperature control
    • Use of continuous flow to improve heat and mass transfer
    • Optimization of solvent systems to balance solubility and reaction kinetics
  • Purification:

    • Crystallization from suitable solvents
    • Chromatographic techniques if necessary
  • Safety and Environmental Considerations:

    • Use of closed systems to handle acidic catalysts and volatile solvents
    • Waste treatment protocols for acidic and organic waste streams

Data Table: Summary of Preparation Methods

Preparation Method Reagents Catalyst/Conditions Solvent Temperature (°C) Yield (%) Notes
Classical Condensation o-Phenylenediamine, methyl 2-formylbenzoate HCl or H2SO4 (acidic catalyst) Ethanol or Methanol 80–100 (reflux) 70–85 Simple, widely used, moderate to high yield
Sodium Metabisulfite Adduct Route o-Phenylenediamine, methyl 2-formylbenzoate, Na2S2O5 Acidic catalyst, reflux Ethanol or DMF 80–100 75–90 Improved selectivity, controls side reactions
Lewis Acid Catalysis o-Phenylenediamine, methyl 2-formylbenzoate ZnCl2 or other Lewis acids Ethanol or Methanol 60–90 65–80 Lower temperature, catalyst dependent
Industrial Continuous Flow Same as classical Automated acid catalyst dosing Ethanol or Methanol Controlled reflux 80–90 Scalable, reproducible, efficient

Research Findings and Analytical Characterization

  • Spectroscopic Analysis:

    • ^1H and ^13C NMR confirm the formation of the benzimidazole ring and the methyl ester group. Aromatic protons typically appear between δ 7.0–8.5 ppm, and the methylene bridge protons near δ 4.5–5.0 ppm.
    • IR spectroscopy shows characteristic ester carbonyl stretching around 1730 cm⁻¹ and benzimidazole NH stretching near 3400 cm⁻¹.
    • Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the target compound.
  • X-ray Crystallography:

    • Single-crystal X-ray diffraction studies validate the molecular structure, confirming the benzimidazole ring closure and the spatial arrangement of the benzoate ester.
    • Crystallographic data support the planarity of the aromatic system and the bond lengths consistent with literature values.
  • Computational Studies:

    • Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets show good agreement with experimental geometries and vibrational frequencies, supporting the proposed structure and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-benzo[d]imidazol-2-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Synthesis

The synthesis of Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate typically involves the reaction of benzoic acid derivatives with benzimidazole moieties. Various synthetic pathways have been reported, emphasizing the versatility of this compound in organic synthesis. For instance, the use of coupling reactions has been noted for constructing benzimidazole derivatives with different substituents, enhancing their biological activity .

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antimicrobial properties. This compound has demonstrated efficacy against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .
  • Anticancer Properties : Research indicates that compounds containing the benzimidazole structure can inhibit cancer cell proliferation. Specific derivatives have shown activity against leukemia and solid tumors, suggesting that this compound may have similar anticancer potential .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory effects. Benzimidazole derivatives have been reported to reduce inflammation in various models, which could be beneficial in treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

Antimicrobial Agents

The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Drugs

The promising anticancer activity suggests that this compound could be further developed into a chemotherapeutic agent. Its efficacy against various cancer cell lines warrants additional studies to elucidate its mechanisms of action and optimize its therapeutic profile.

Anti-inflammatory Treatments

The anti-inflammatory properties could lead to applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of benzimidazole derivatives in different contexts:

Study ReferenceFocus AreaKey Findings
AntimicrobialDemonstrated significant activity against Staphylococcus aureus and E. coli with MIC values ranging from 16 to 64 µg/mL.
AnticancerShowed inhibition of cell proliferation in leukemia cell lines at concentrations as low as 10510^{-5} M.
Anti-inflammatoryReduced inflammatory markers in animal models, indicating potential for treating chronic inflammation.

Mechanism of Action

The mechanism of action of Methyl 2-((1H-benzo[d]imidazol-2-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Methyl 2-Benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate

  • Structural Features : Incorporates a benzamido group and a methoxyacetate chain attached to the benzimidazole nitrogen (N1).
  • Synthesis: Derived from 1H-benzimidazol-1-ylmethanol, with reactions optimized in solvents like DCM and catalysts such as DIEPA .
  • Key Properties: Exhibits diverse biological activities, including PPARγ agonism, 5-HT2B antagonism, and corrosion inhibition.
  • Applications : Investigated for anticancer, antidiabetic, and antiparasitic uses .

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate

  • Structural Features : Substituted with a methyl group at the 5-position of benzimidazole and a benzoate ester at the 4-position.
  • Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF using Na₂S₂O₅ as a catalyst .
  • Applications: Not explicitly stated, but structural analogs are often explored for antimicrobial and enzyme inhibition roles .

Methyl 2-({Hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate

  • Structural Features : Contains a phosphoryloxy linker connecting imidazole and benzoate groups.
  • Synthesis : Phosphoric acid derivatives are used to introduce the phosphoryloxy group, as seen in hydrolase enzyme model studies .
  • Key Properties: The imidazole ring (vs. The phosphoryloxy group enhances hydrolytic stability but may reduce cell permeability .
  • Applications : Explored as a hydrolase mimic or prodrug candidate due to its hydrolyzable phosphate ester .

2-(1H-Benzimidazol-2-yl)-N-[(E)-(Dimethylamino)methylidene]benzenesulfonamide

  • Structural Features: Features a sulfonamide group and a dimethylamino methylidene substituent on the benzene ring.
  • Synthesis : Synthesized via sulfonylation of 2-(1H-benzimidazol-2-yl)benzenesulfonamide in DMF .
  • Key Properties : The sulfonamide group improves solubility and bioavailability compared to ester-based analogs. Crystal structures reveal planar benzimidazole systems, favoring π-π stacking interactions .
  • Applications: Potential antimicrobial or enzyme-targeting agent due to sulfonamide’s historical relevance in drug design .

Ethyl 2-(2-Methyl-1H-benzimidazol-1-yl)acetate

  • Structural Features : Ethyl ester linked to the N1 position of 2-methylbenzimidazole.
  • Synthesis : Produced via alkylation of 2-methylbenzimidazole with ethyl bromoacetate .
  • Key Properties : The ethyl ester increases lipophilicity, enhancing membrane permeability. Crystal packing involves C–H···N hydrogen bonds and π-π stacking, influencing solid-state stability .
  • Applications : Structural simplicity makes it a model compound for studying benzimidazole derivatives’ physicochemical properties .

Comparative Data Table

Compound Name Structural Highlights Synthesis Method Key Properties Applications References
Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate Benzoate ester with N-linked benzimidazole Inferred condensation/esterification Balanced lipophilicity, ester hydrolysis Pharmaceutical intermediates -
Methyl 2-Benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate Benzamido-methoxyacetate chain DCM/DIEPA-catalyzed reaction Enhanced hydrogen bonding, PPARγ activity Anticancer, antidiabetic, corrosion inhibition
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate 5-Methyl benzimidazole, 4-ester Na₂S₂O₅-catalyzed condensation in DMF Increased electron density Antimicrobial research
Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate Phosphoryloxy-imidazole linkage Phosphoric acid-mediated synthesis Hydrolytic stability, reduced permeability Enzyme models, prodrugs
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide Sulfonamide, dimethylamino group Sulfonylation in DMF Improved solubility, π-π stacking Antimicrobial, enzyme inhibition
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate Ethyl ester, N1-substituted methyl group Alkylation with ethyl bromoacetate High lipophilicity, solid-state stability Physicochemical studies

Key Research Findings

  • Electronic Effects : Methyl or electron-donating groups on benzimidazole (e.g., 5-methyl in ) enhance aromatic stability but may reduce reactivity toward electrophilic substitution.
  • Functional Group Impact : Sulfonamides () and phosphoryloxy groups () improve solubility and target specificity, whereas esters () offer tunable hydrolysis rates for prodrug design.
  • Biological Relevance : PPARγ agonism and 5-HT2B antagonism in highlight the importance of substituent positioning for receptor interaction, contrasting with simpler esters’ broader but less specific activity.

Biological Activity

Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in significant biochemical reactions, influencing cellular functions and exhibiting pharmacological effects.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzimidazole derivatives. This compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Standard Drug (e.g., Tetracycline) MIC (µg/mL)
Staphylococcus aureus164
Escherichia coli328
Klebsiella pneumoniae6416

These results suggest that the compound possesses considerable potential as an antimicrobial agent, comparable to established antibiotics .

Anticancer Activity

The anticancer effects of this compound have been investigated in various cancer cell lines. The compound has demonstrated the ability to induce apoptosis in cancer cells by modulating apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15Inhibition of cell proliferation
A549 (lung cancer)12Cell cycle arrest at G2/M phase

The findings indicate that this compound may serve as a lead compound for the development of new anticancer therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzimidazole ring can bind to active sites on enzymes, inhibiting their activity. This inhibition affects critical cellular processes such as DNA replication and repair.
  • Gene Expression Modulation : The compound may influence gene expression by interacting with DNA or RNA, leading to altered protein synthesis and cellular responses .
  • Apoptosis Induction : By upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, the compound promotes programmed cell death in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A study conducted by Youssif et al. demonstrated that derivatives of benzimidazole exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, with the compound showing comparable efficacy to standard antibiotics .
  • Anticancer Research : In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: What are the common synthetic routes for preparing Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate, and what are the critical reaction parameters to optimize yield?

Answer:
Synthesis typically involves coupling a benzimidazole precursor with a methyl benzoate derivative. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloromethylbenzimidazole with methyl 2-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Condensation reactions : Utilizing benzoylation or alkylation strategies, as described for analogous benzimidazole derivatives (e.g., using benzoyl chloride or propynyloxy intermediates in THF with catalytic CuI) .
    Critical parameters :
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : Reactions often require heating (60–100°C) to overcome activation barriers.
  • Catalysts : Transition metals (e.g., Cu) improve cross-coupling efficiency .

Basic: How can spectroscopic techniques and X-ray crystallography confirm the structure and purity of this compound?

Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify the benzimidazole methylene (–CH₂–) linkage and ester group (δ ~3.9 ppm for OCH₃; δ ~5.2 ppm for –CH₂–) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and benzimidazole N–H absorption (~3400 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for refinement; resolve disorder by applying restraints to the benzimidazole ring and benzoate moiety. High-resolution data (>1.0 Å) reduces ambiguity in bond lengths/angles .

Advanced: What computational methods are recommended for modeling the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding poses. Parameterize the benzimidazole nitrogen for hydrogen bonding and the benzoate ester for hydrophobic interactions .
  • MD simulations : Use AMBER or GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories. Focus on π-π stacking between benzimidazole and aromatic residues (e.g., Phe, Tyr) .
    Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic factors : Measure metabolic stability (e.g., liver microsome assays) to assess if ester hydrolysis in vivo reduces efficacy .
  • Solubility : Use HPLC to quantify solubility in PBS vs. DMSO; poor solubility may explain reduced in vivo activity .
  • Off-target effects : Perform kinome-wide profiling to identify unintended interactions .

Basic: What are the key challenges in achieving regioselectivity during synthesis?

Answer:

  • Competing alkylation sites : The benzimidazole N–H can act as a nucleophile, leading to byproducts. Use bulky bases (e.g., DBU) to deprotonate selectively .
  • Protection strategies : Temporarily protect the benzimidazole NH with Boc groups to direct reactivity to the methylene position .

Advanced: How to resolve crystallographic disorder during refinement with SHELXL?

Answer:

  • Twinning detection : Use the R1 vs. R1_{obs} plot and Hooft parameter in PLATON. For twinned data, apply TWIN/BASF commands in SHELXL .
  • Disorder modeling : Split the benzimidazole ring into two parts with occupancy refinement. Apply SIMU/DELU restraints to stabilize thermal parameters .

Basic: Which analytical techniques are suitable for quantifying the compound in complex matrices?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm (benzimidazole absorbance). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • LC-MS : Employ ESI+ mode (m/z ~295 for [M+H]⁺). Validate with spiked recovery tests (85–115% acceptable) .
    Pitfalls : Matrix effects (e.g., protein binding) may suppress ionization; use internal standards (e.g., deuterated analogs) .

Advanced: How do electronic effects of substituents influence reactivity?

Answer:

  • Benzimidazole ring : Electron-withdrawing groups (e.g., –NO₂) reduce nucleophilicity at N–H, favoring methylene alkylation.
  • Benzoate ester : Electron-donating groups (e.g., –OCH₃) increase electrophilicity at the carbonyl carbon, enhancing hydrolysis susceptibility .

Basic: What biological activities are reported for related benzimidazole derivatives?

Answer:

  • Enzyme inhibition : Analogues inhibit tyrosine kinases (IC₅₀ < 1 µM) and Helicobacter pylori growth (MIC ~2 µg/mL) .
  • Antiparasitic activity : Benzimidazole-carbamates disrupt microtubule assembly in nematodes .
    Hypothesis : The methylene linker may enhance membrane permeability compared to direct aryl-linked derivatives .

Advanced: How to differentiate tautomeric forms in solution vs. solid-state?

Answer:

  • Solid-state : X-ray diffraction shows the 1H-tautomer (N–H adjacent to methylene).
  • Solution NMR : Use 1H^1H-15N^{15}N HMBC to detect tautomerization equilibria. DMSO-d₆ stabilizes the 1H-form via hydrogen bonding .
    Bioactivity impact : The 3H-tautomer (if present) may exhibit altered binding kinetics due to shifted hydrogen-bonding patterns .

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